molecular formula C10H17NO5 B2515919 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid CAS No. 1778734-52-3

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Cat. No.: B2515919
CAS No.: 1778734-52-3
M. Wt: 231.248
InChI Key: CUNYFDNZNOYYMD-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid (CAS 1778734-52-3) is a high-value, multifunctional azetidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and a hydroxymethyl group on the same carbon atom of the azetidine ring, a structure that serves as a versatile and constrained scaffold for the synthesis of complex molecules . Its primary research application lies in the development of novel pharmaceuticals. As a beta-amino acid analogue, it is a key building block for constructing potential arginase inhibitors . Arginase enzymes are critical metabolic checkpoints in the tumor microenvironment, and their inhibition is a promising therapeutic strategy in immuno-oncology. Furthermore, this azetidine derivative can be used as a chemical hybridizing agent in plant breeding research . The compound is supplied with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which enhances stability during storage and handling and can be readily removed under mild acidic conditions for further synthetic transformations. For research purposes, it is recommended to store the product sealed in a dry environment at 2-8°C . Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNYFDNZNOYYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors. For example, starting from a β-amino alcohol, cyclization can be induced using reagents like tosyl chloride or mesyl chloride under basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in acetone), potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Various nucleophiles (e.g., halides, amines) under basic or acidic conditions.

Major Products:

    Oxidation: 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)azetidine-3-carboxylic acid.

    Reduction: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-methanol.

    Substitution: Products depend on the nucleophile used, such as 1-(Tert-butoxycarbonyl)-3-(halomethyl)azetidine-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily investigated for its role in drug development due to its structural characteristics that allow for modifications leading to bioactive derivatives. Its azetidine core is significant in medicinal chemistry as it can serve as a scaffold for creating new therapeutic agents. Research has indicated that derivatives of azetidine can exhibit potent activity against various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds derived from azetidine structures have shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their promise as targeted therapies . The specific mechanism of action often involves the inhibition of critical proteins involved in cancer cell proliferation.

Synthetic Chemistry

2.1 Synthesis of Complex Molecules

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is utilized in synthetic pathways to construct complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation, which are crucial in synthesizing more complex pharmaceuticals and biologically active compounds .

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProduct TypeKey Features
EsterificationEstersFormation of esters useful in drug formulations
Amide FormationAmidesCreation of amide bonds for enhanced bioactivity
Coupling ReactionsBiologically Active CompoundsIncorporation into larger molecular frameworks

Biochemical Studies

3.1 Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for studies aimed at developing inhibitors for enzymes implicated in diseases such as cancer and metabolic disorders .

Case Study: Inhibition of Specific Enzymes

Research has demonstrated that derivatives of this compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic diseases . The specificity and potency of these inhibitors are critical for their development as drugs.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes, receptors, or other molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Hydroxymethyl (-CH₂OH) C₁₀H₁₇NO₅ 247.24 Polar, reactive hydroxymethyl group; amenable to oxidation or esterification .
1-Boc-3-cyanoazetidine-3-carboxylic acid Cyano (-CN) C₁₀H₁₄N₂O₄ 226.23 Electron-withdrawing cyano group; hydrolyzed to carboxylic acid derivatives .
1-Boc-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl (-CH₂F) C₁₀H₁₅FNO₄ 232.23 Bioisostere for hydroxymethyl; enhances metabolic stability .
1-Boc-3-(trifluoromethylthio)azetidine-3-carboxylic acid Trifluoromethylthio (-SCF₃) C₁₀H₁₃F₃NO₄S 308.28 Lipophilic substituent; influences electronic properties and binding affinity .
1-Boc-3-(prop-2-yn-1-yl)azetidine-3-carboxylic acid Propargyl (-C≡CH) C₁₂H₁₇NO₄ 239.27 Alkyne moiety for click chemistry applications .

Physicochemical Properties

Property Target Compound 3-Cyano Derivative 3-Fluoromethyl Derivative 3-Trifluoromethylthio Derivative
Solubility Moderate in polar solvents (DMSO, MeOH) Low in water; soluble in DCM, THF Low polarity; soluble in DCM Highly lipophilic; soluble in DCM
Melting Point Not reported 83–84°C Not reported Not reported
Reactivity Oxidizable to aldehyde/ketone; esterifiable Hydrolyzable to carboxylic acid Chemically inert C-F bond Electrophilic sulfur for conjugation

Research Findings and Case Studies

Stability and Reactivity

The hydroxymethyl group in the target compound undergoes smooth oxidation to a carboxylic acid using Jones reagent, enabling sequential functionalization . In contrast, the 3-cyano derivative is resistant to nucleophilic attack but hydrolyzes selectively under strong basic conditions to yield dicarboxylic acids .

Biological Activity

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid, also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO5
  • CAS Number : 1778734-52-3
  • Molecular Weight : 217.25 g/mol

Structure

The chemical structure of the compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an azetidine ring which contributes to its unique properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related azetidine derivatives. For example, compounds structurally similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 4–8 μg/mL for MRSA and less than 1 μg/mL for certain Mycobacterium strains .

Anticancer Activity

A study examined the anticancer properties of azetidine derivatives, revealing that some compounds exhibited potent inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.126 μM to 2.95 μM, indicating strong potential for therapeutic applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of azetidine derivatives is crucial for understanding their therapeutic viability. For instance, one study evaluated the pharmacokinetics of a related compound in Sprague-Dawley rats, noting moderate exposure with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life, which suggests favorable absorption characteristics .

Table 1: Summary of Biological Activities

Activity TypeCompound NameMIC (μg/mL)IC50 (μM)Reference
AntimicrobialTert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate4–8-
AntimicrobialCompound against Mycobacterium species<1-
AnticancerMDA-MB-231 Cell Line-0.126
AnticancerCDK6 Inhibition-2.95

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple azetidine derivatives, researchers found that certain modifications to the azetidine ring structure significantly enhanced antimicrobial activity against resistant bacterial strains. The study concluded that the introduction of hydroxymethyl groups could be pivotal in increasing efficacy against Gram-positive bacteria .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of azetidine derivatives on cancer cell proliferation. The results indicated that treatment with these compounds led to significant apoptosis in MDA-MB-231 cells compared to controls. The study highlighted the potential for developing new anticancer therapies based on this class of compounds .

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